Cas no 1616388-35-2 (5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid)

1616388-35-2 structure
상품 이름:5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
CAS 번호:1616388-35-2
MF:C6H5F3N2O2
메가와트:194.111311674118
CID:4609244
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-(trifluoromethyl)-
-
- 인치: 1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(5(12)13)11-10-2/h1H3,(H,10,11)(H,12,13)
- InChIKey: DDPQGRKTFLNDLU-UHFFFAOYSA-N
- 미소: N1C(C)=C(C(F)(F)F)C(C(O)=O)=N1
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-211555-0.1g |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 0.1g |
$366.0 | 2023-02-22 | |
Enamine | EN300-211555-0.5g |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 0.5g |
$824.0 | 2023-02-22 | |
A2B Chem LLC | AW06857-2.5g |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 2.5g |
$2215.00 | 2024-04-20 | |
A2B Chem LLC | AW06857-500mg |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 500mg |
$903.00 | 2024-04-20 | |
Aaron | AR01BBO5-100mg |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 100mg |
$529.00 | 2025-02-09 | |
Aaron | AR01BBO5-2.5g |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 2.5g |
$2873.00 | 2025-02-09 | |
1PlusChem | 1P01BBFT-10g |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 10g |
$5680.00 | 2023-12-20 | |
A2B Chem LLC | AW06857-5g |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 5g |
$3262.00 | 2024-04-20 | |
A2B Chem LLC | AW06857-100mg |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 100mg |
$421.00 | 2024-04-20 | |
1PlusChem | 1P01BBFT-500mg |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
1616388-35-2 | 95% | 500mg |
$951.00 | 2025-03-19 |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 관련 문헌
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
1616388-35-2 (5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid) 관련 제품
- 127060-92-8((2R,3S)-3-HYDROXY-D-ISOVALINE)
- 1221278-32-5(Tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate)
- 2486086-41-1(1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)
- 1804372-29-9(3-(Difluoromethyl)-2-fluoro-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 2411220-46-5(2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide)
- 1251773-23-5((2-(Phenanthren-9-yl)phenyl)boronic acid)
- 1234805-60-7(1-(3-fluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}methanesulfonamide)
- 920350-20-5(N-(4-methanesulfonylphenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide)
- 148607-25-4(Terbium,tris[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-)
- 2138335-96-1(Ethyl 2-[1-(chlorosulfinyl)cyclopropyl]acetate)
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
중국 공급자
대량
